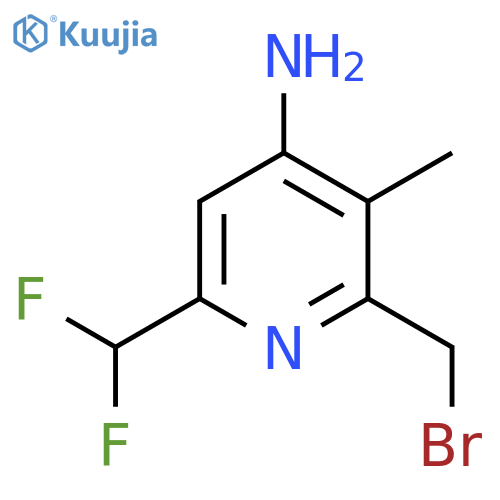

Cas no 1805219-26-4 (4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine)

1805219-26-4 structure

商品名:4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine

CAS番号:1805219-26-4

MF:C8H9BrF2N2

メガワット:251.071267843246

CID:4810448

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine

-

- インチ: 1S/C8H9BrF2N2/c1-4-5(12)2-6(8(10)11)13-7(4)3-9/h2,8H,3H2,1H3,(H2,12,13)

- InChIKey: HVTIJDPRPIGXQX-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C)=C(C=C(C(F)F)N=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.9

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029064791-1g |

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine |

1805219-26-4 | 97% | 1g |

$1,490.00 | 2022-04-01 |

4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1805219-26-4 (4-Amino-2-(bromomethyl)-6-(difluoromethyl)-3-methylpyridine) 関連製品

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量